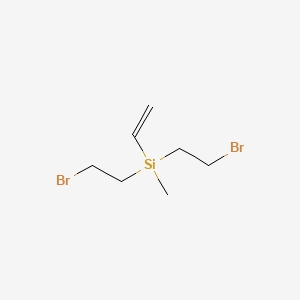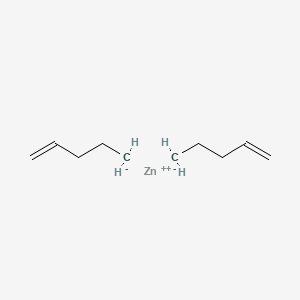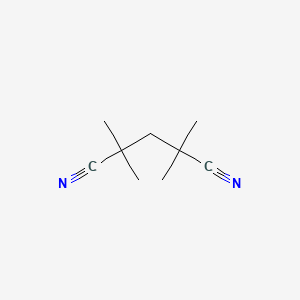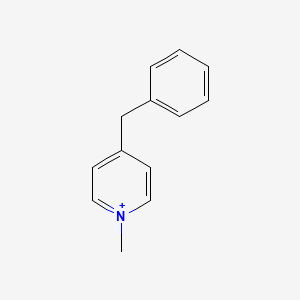
4-Benzyl-1-methylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-1-methylpyridin-1-ium is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridine ring, along with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-methylpyridin-1-ium typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with benzyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Benzyl-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated derivatives with varying degrees of saturation.
Substitution: Compounds with different functional groups replacing the benzyl group.
科学研究应用
4-Benzyl-1-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Medicine: Explored for its antiviral properties, including inhibition of viral RNA polymerase.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-Benzyl-1-methylpyridin-1-ium varies depending on its application:
Catalysis: Acts as a metal-free catalyst by facilitating the transfer of electrons during oxidation reactions.
Enzyme Inhibition: Inhibits acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes, preventing the breakdown of acetylcholine.
Antiviral Activity: Inhibits viral RNA polymerase, thereby preventing the replication of the virus.
相似化合物的比较
4-Benzyl-1-methylpyridin-1-ium can be compared with other quaternary ammonium compounds:
1-Benzyl-4-cyanopyridin-1-ium: Similar structure but with a cyano group, used in different catalytic applications.
1-Benzyl-4-(dimethylamino)pyridin-1-ium: Contains a dimethylamino group, showing higher catalytic activity in certain reactions.
N-Methylpyridinium: Lacks the benzyl group, used in different industrial applications.
These comparisons highlight the unique properties of this compound, particularly its versatility in various chemical reactions and applications.
属性
CAS 编号 |
46340-38-9 |
|---|---|
分子式 |
C13H14N+ |
分子量 |
184.26 g/mol |
IUPAC 名称 |
4-benzyl-1-methylpyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/q+1 |
InChI 键 |
VXHDYQQBIWTVOC-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=C(C=C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


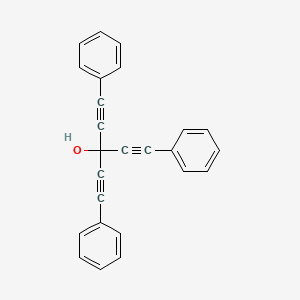
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
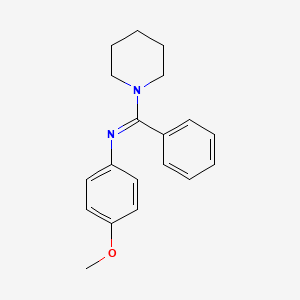
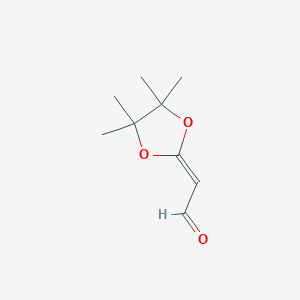
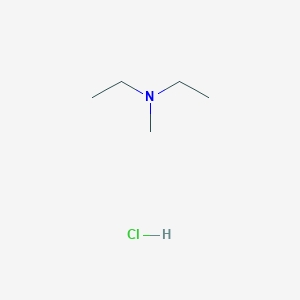
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)
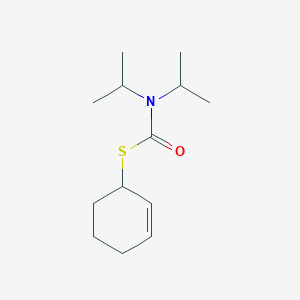

![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
